Methacetin-methoxy-13C

説明

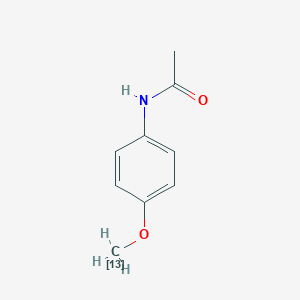

Structure

3D Structure

特性

IUPAC Name |

N-(4-(113C)methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(11)10-8-3-5-9(12-2)6-4-8/h3-6H,1-2H3,(H,10,11)/i2+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVAIDCNLVLTVFM-VQEHIDDOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)O[13CH3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601298070 |

Source

|

| Record name | N-[4-(Methoxy-13C)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72156-70-8 |

Source

|

| Record name | N-[4-(Methoxy-13C)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72156-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methacetin methoxy-C-13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072156708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methacetin methoxy-C-13 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15885 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[4-(Methoxy-13C)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methacetin-methoxy-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHACETIN METHOXY-C-13 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RR3G0X81D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Methacetin-methoxy-13C Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway of Methacetin-methoxy-13C, a critical substrate used in non-invasive liver function tests. The document details the biochemical mechanism, presents quantitative data from in-vitro studies, and outlines the experimental protocols necessary for replicating and expanding upon this research.

Introduction

This compound (N-(4-methoxyphenyl)acetamide with a carbon-13 labeled methoxy group) is primarily used as a probe for the in-vivo assessment of cytochrome P450 1A2 (CYP1A2) activity, a key enzyme in hepatic drug metabolism. The rate at which an individual metabolizes this compound provides a quantitative measure of their liver's microsomal function. This is most commonly assessed through the 13C-Methacetin Breath Test (MBT), where the appearance of 13CO2 in the exhaled breath is monitored over time.

Biochemical Mechanism of Metabolism

The primary metabolic fate of this compound is hepatic O-dealkylation, a reaction almost exclusively catalyzed by the cytochrome P450 1A2 (CYP1A2) enzyme. This process occurs in the endoplasmic reticulum of hepatocytes.

The reaction proceeds through the formation of an unstable hemiacetal intermediate. The activated oxygen within the CYP1A2 active site attacks the carbon of the 13C-labeled methyl group of methacetin. This intermediate then spontaneously decomposes to yield two main products: paracetamol (acetaminophen) and 13C-labeled formaldehyde. The 13C-formaldehyde is rapidly oxidized in the liver to 13CO2, which then enters the bicarbonate pool and is subsequently exhaled.

The overall reaction can be summarized as follows:

This compound + O2 + NADPH + H+ --(CYP1A2)--> Paracetamol + 13C-Formaldehyde + NADP+ + H2O

13C-Formaldehyde --(Formaldehyde Dehydrogenase)--> 13CO2

Quantitative Data

The kinetics of methacetin metabolism are crucial for understanding its use as a probe substrate. While specific kinetic data for this compound is not as widely published as for its close analog, phenacetin (which undergoes a similar CYP1A2-mediated O-dealkylation), the data for phenacetin provides a strong surrogate for understanding the enzymatic process.

Table 1: Michaelis-Menten Kinetic Parameters for Phenacetin O-deethylation by CYP1A2

| Parameter | Value Range | Notes |

| Apparent Km (µM) | 17.7 - 68 | Michaelis-Menten kinetics generally describe the oxidation of phenacetin.[1] Some studies suggest a two-site kinetic model may be more appropriate in certain liver samples.[1] |

| Vmax (nmol/min/mg protein) | Varies significantly | Varies up to eleven-fold between different human liver samples.[1] |

| Intrinsic Clearance (Vmax/Km; µL/min/mg protein) | Varies | The low-Km enzyme accounts for the majority of the intrinsic clearance.[1] |

Table 2: Catalytic Efficiency of CYP1A1 and CYP1A2 for Phenacetin O-deethylation

| Enzyme | kcat (min-1) | Km (µM) | kcat/Km (µM-1min-1) |

| CYP1A1 | 1.8 ± 0.1 | 145 ± 15 | 0.012 |

| CYP1A2 | 4.5 ± 0.2 | 18 ± 2 | 0.25 |

Data adapted from in-vitro studies with purified enzymes.[2]

Experimental Protocols

In-Vitro CYP1A2 Enzyme Kinetics Assay (using Phenacetin as substrate)

This protocol outlines a typical in-vitro experiment to determine the kinetic parameters of CYP1A2-mediated metabolism.

Objective: To determine the Km and Vmax of phenacetin O-deethylation by human liver microsomes or recombinant CYP1A2.

Materials:

-

Human Liver Microsomes (HLMs) or recombinant human CYP1A2

-

Phenacetin

-

Acetaminophen (paracetamol) standard

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile or other suitable organic solvent for reaction termination

-

Internal standard for HPLC analysis (e.g., 4-acetamidophenol)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Preparation:

-

Prepare a stock solution of phenacetin in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of the phenacetin stock solution in the reaction buffer to achieve a range of final concentrations (e.g., 0.5 µM to 500 µM).

-

Prepare the NADPH regenerating system in buffer.

-

Prepare the HLM or recombinant CYP1A2 suspension in buffer to the desired concentration (e.g., 0.1-0.5 mg/mL).

-

-

Incubation:

-

In microcentrifuge tubes, pre-incubate the HLMs or recombinant enzyme, buffer, and each concentration of phenacetin at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a predetermined time (e.g., 10-30 minutes) in a shaking water bath at 37°C. The incubation time should be within the linear range of product formation.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the protein.

-

-

Analysis:

-

Transfer the supernatant to HPLC vials.

-

Analyze the samples by HPLC with UV detection to quantify the amount of acetaminophen formed.

-

Prepare a standard curve of acetaminophen with the internal standard for accurate quantification.

-

-

Data Analysis:

-

Calculate the rate of acetaminophen formation (e.g., in pmol/min/mg protein).

-

Plot the reaction velocity against the phenacetin concentration.

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax.

-

13C-Methacetin Breath Test (MBT) - Clinical Protocol

This protocol describes the standard procedure for the clinical assessment of liver function using the 13C-Methacetin Breath Test.

Patient Preparation:

-

Patients should fast for at least 8 hours prior to the test.

-

Smoking should be avoided for at least one hour before the test.

-

Carbonated beverages should be avoided on the day of the test.

Procedure:

-

Baseline Sample: Collect a baseline breath sample into a collection bag or tube.

-

Substrate Administration: The patient drinks a solution of 75 mg of this compound dissolved in 100-200 mL of water.

-

Breath Sample Collection: Collect breath samples at regular intervals (e.g., every 10-15 minutes) for a period of 60 to 120 minutes.

-

Sample Analysis: The ratio of 13CO2 to 12CO2 in the breath samples is measured using an isotope ratio mass spectrometer (IRMS) or a non-dispersive infrared spectrometer (NDIRS).

-

Data Analysis: The results are typically expressed as the percentage of the administered 13C dose recovered per hour (%PDR) or the cumulative percentage of the dose recovered (cPDR) over a specific time period (e.g., cPDR30 for 30 minutes).

Conclusion

The metabolism of this compound is a well-characterized process primarily driven by the hepatic enzyme CYP1A2. The O-dealkylation reaction leads to the formation of paracetamol and 13CO2, the latter of which can be non-invasively measured in the breath. This provides a direct and quantitative assessment of liver microsomal function. The provided quantitative data and experimental protocols serve as a valuable resource for researchers and drug development professionals working in the fields of hepatology, drug metabolism, and pharmacokinetics.

References

Methacetin-methoxy-¹³C as a Probe for CYP1A2 Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 1A2 (CYP1A2) is a critical enzyme predominantly expressed in the liver, playing a pivotal role in the metabolism of numerous therapeutic drugs, procarcinogens, and endogenous compounds. The significant inter-individual variability in CYP1A2 activity, influenced by genetic polymorphisms, environmental factors, and co-administered drugs, underscores the necessity for accurate and reliable methods to assess its function. This technical guide provides a comprehensive overview of methacetin labeled with carbon-13 in its methoxy group (methacetin-methoxy-¹³C) as a probe for in vivo phenotyping of CYP1A2 activity. The ¹³C-Methacetin Breath Test (MBT) is a non-invasive, dynamic assay that quantitatively measures the metabolic capacity of CYP1A2.

Biochemical Pathway of ¹³C-Methacetin Metabolism

Methacetin undergoes O-demethylation, a reaction primarily catalyzed by CYP1A2, to form acetaminophen and a ¹³C-labeled carbon dioxide (¹³CO₂) molecule. This ¹³CO₂ is then absorbed into the bloodstream, transported to the lungs, and subsequently exhaled. The rate and extent of ¹³CO₂ exhalation directly reflect the enzymatic activity of CYP1A2 in the liver.

Experimental Protocols

Patient Preparation

Consistent patient preparation is crucial for accurate and reproducible results. The following steps should be strictly adhered to:

-

Fasting: Patients should fast for a minimum of 8 hours prior to the test.

-

Abstinence from Smoking: Smoking should be avoided for at least one hour before the test as it can induce CYP1A2 activity.[1]

-

Dietary Restrictions: Patients should refrain from consuming carbonated beverages and foods that may interfere with breath sample analysis.[1]

¹³C-Methacetin Breath Test (MBT) Procedure

The standard protocol for the ¹³C-MBT involves the following steps:

-

Baseline Breath Sample: A baseline breath sample is collected before the administration of ¹³C-methacetin.

-

Administration of ¹³C-Methacetin: A standard oral dose of 75 mg of ¹³C-methacetin dissolved in 100 ml of water is administered to the patient.[1]

-

Post-Dose Breath Sample Collection: Breath samples are collected at regular intervals. A common collection schedule includes samples at 10, 20, 30, 40, 50, 60, 80, 100, and 120 minutes post-administration.[2] For a simplified 2-point measurement, samples are taken at baseline and 15 minutes.[3]

-

Sample Analysis: The collected breath samples are analyzed to determine the ratio of ¹³CO₂ to ¹²CO₂ using either non-dispersive infrared spectrometry (NDIRS) or isotope ratio mass spectrometry (IRMS).

Data Analysis

The primary parameters derived from the ¹³C-MBT are the Delta Over Baseline (DOB) and the Cumulative Percentage Dose Recovery (cPDR).

The DOB value represents the change in the ¹³CO₂/¹²CO₂ ratio from baseline and is calculated using the following formula[3]:

DOB (‰) = (¹³CO₂/¹²CO₂ ratio in sample x - ¹³CO₂/¹²CO₂ ratio in baseline sample)

The cPDR represents the cumulative amount of the administered ¹³C dose recovered in the breath over a specific time period. It is a key indicator of the overall metabolic capacity. The calculation of cPDR involves integrating the rate of ¹³CO₂ excretion over time. While the precise algorithm can vary depending on the analytical software, the fundamental principle involves calculating the area under the curve of the ¹³CO₂ exhalation rate.

Quantitative Data Presentation

The following tables summarize the quantitative data from various studies using the ¹³C-Methacetin Breath Test to assess CYP1A2 activity in different populations.

Table 1: ¹³C-MBT Results in Healthy vs. Cirrhotic Patients

| Parameter | Healthy Controls | Cirrhosis (Child-Pugh A) | Cirrhosis (Child-Pugh B) | Cirrhosis (Child-Pugh C) |

| ¹³CO₂ Peak Percent Dose (%) | 20.3 ± 3.5 | 7.5 ± 1.8 | 6.5 ± 3.3 | 4.5 ± 1.3 |

| Time to Peak (min) | 20 | 20 or 80 | 40 | - |

| cPDR at 120 min (%) | 31.2 ± 4.5 | 13.8 ± 3.7 | 8.2 ± 2.2 | 2.4 ± 0.8 |

Data from Wan et al.[2]

Table 2: Validation of a Simplified 2-Point ¹³C-MBT for Diagnosing Cirrhosis

| Parameter | Cut-off Value (<) | Sensitivity (%) | Specificity (%) |

| DOB at 15 min (‰) | 14.6 | 92.6 | 94.1 |

Data from Schneider et al.[3]

Factors Influencing CYP1A2 Activity and Methacetin Metabolism

The activity of CYP1A2 is highly variable and can be influenced by a range of endogenous and exogenous factors. Understanding these factors is crucial for the accurate interpretation of ¹³C-MBT results.

Table 3: Common Inducers and Inhibitors of CYP1A2

| Factor | Effect on CYP1A2 Activity | Examples |

| Inducers | Increase | Tobacco smoke, Cruciferous vegetables (e.g., broccoli, Brussels sprouts), Grilled meats, Carbamazepine, Omeprazole, Phenobarbital, Phenytoin, Rifampin, Ritonavir |

| Inhibitors | Decrease | Fluvoxamine, Ciprofloxacin, Enoxacin, Cimetidine, Oral contraceptives |

Data from various sources.[4][5]

Comparison with Caffeine as a CYP1A2 Probe

Caffeine is another widely used probe for assessing CYP1A2 activity. Both methacetin and caffeine have their advantages and disadvantages.

Table 4: Comparison of Methacetin and Caffeine as In Vivo CYP1A2 Probes

| Feature | Methacetin (¹³C-Breath Test) | Caffeine (Metabolic Ratio) |

| Method | Breath test measuring ¹³CO₂ exhalation | Measurement of caffeine and its metabolites in plasma, saliva, or urine |

| Administration | Oral dose of ¹³C-labeled compound | Oral dose of caffeine |

| Metabolism | Primarily O-demethylation by CYP1A2 | N3-demethylation to paraxanthine is a key CYP1A2-mediated step |

| Advantages | Non-invasive, provides a dynamic measure of liver function, rapid results possible | Well-established, can be assessed from various biological matrices |

| Disadvantages | Requires specialized equipment for ¹³CO₂ analysis | Complex metabolism involving other enzymes, results can be influenced by renal function and other factors[6] |

While both are effective probes, the choice between them may depend on the specific research question, available resources, and the study population. In vitro studies have shown that phenacetin (the parent compound of methacetin) is metabolized with a significantly higher efficiency by CYP1A2 compared to CYP1A1.[1]

Conclusion

The ¹³C-Methacetin Breath Test is a valuable and non-invasive tool for the quantitative assessment of in vivo CYP1A2 activity. Its ability to provide a dynamic measure of hepatic metabolic function makes it particularly useful in clinical research and drug development. For reliable and reproducible results, it is imperative to adhere to standardized experimental protocols and to consider the various factors that can influence CYP1A2 expression and activity. The data presented in this guide, including quantitative results and detailed methodologies, provide a solid foundation for researchers and scientists to effectively utilize methacetin-methoxy-¹³C as a probe for CYP1A2 phenotyping.

References

- 1. Preferred Binding Orientations of Phenacetin in CYP1A1 and CYP1A2 Are Associated with Isoform-Selective Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. 13C Methacetin Breath Test for Assessment of Microsomal Liver Function: Methodology and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacytimes.com [pharmacytimes.com]

- 5. fda.gov [fda.gov]

- 6. researchgate.net [researchgate.net]

The Chemical Landscape of Methacetin-methoxy-13C: A Technical Guide for Researchers

An in-depth exploration of the chemical properties, structure, and analytical methodologies of Methacetin-methoxy-13C, a critical isotopic tracer in biomedical research. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, metabolic fate, and application in liver function assessment.

Core Chemical Properties and Structure

This compound, systematically named N-(4-(methoxy-13C)phenyl)acetamide, is a stable isotope-labeled analog of the analgesic compound methacetin. The incorporation of a carbon-13 isotope at the methoxy position allows for its use as a non-radioactive tracer in metabolic studies.

Structural and Molecular Information

The foundational structure of this compound is an acetamide derivative of anisidine, with the key feature being the 13C-labeled methyl group attached to the phenolic oxygen.

Table 1: Structural and Identification Data for this compound

| Identifier | Value |

| IUPAC Name | N-(4-(methoxy-13C)phenyl)acetamide |

| CAS Number | 72156-70-8 |

| Molecular Formula | C₉H₁₁NO₂ (with ¹³C at the methoxy carbon) |

| Molecular Weight | 166.18 g/mol |

| SMILES String | CC(=O)Nc1ccc(O[13CH3])cc1[1] |

| InChI Key | XVAIDCNLVLTVFM-VQEHIDDOSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Melting Point | 128-130 °C[1] |

| Appearance | Solid |

| Isotopic Purity | ≥99 atom % ¹³C[1] |

| Chemical Purity | ≥98% |

| Solubility | Information not widely available, but likely soluble in organic solvents like methanol and chloroform. |

| XLogP3 | 1.1 |

Synthesis and Manufacturing

The synthesis of this compound involves the introduction of a ¹³C-labeled methyl group onto a precursor molecule. A common and efficient method for this is the Mitsunobu reaction.

Synthetic Pathway Overview

A plausible synthetic route involves the O-alkylation of a suitable phenolic precursor with ¹³C-labeled methanol.

Caption: A logical workflow illustrating the synthesis of this compound.

Experimental Protocol: Mitsunobu Reaction

Materials:

-

N-(4-hydroxyphenyl)acetamide (paracetamol)

-

¹³C-Methanol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-(4-hydroxyphenyl)acetamide and triphenylphosphine in anhydrous THF.

-

Add ¹³C-Methanol to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add DIAD or DEAD dropwise to the cooled and stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically concentrated and purified using column chromatography to isolate the desired product, this compound.

Metabolic Pathway and Mechanism of Action

The primary application of this compound lies in its role as a probe for liver function, specifically the activity of the cytochrome P450 enzyme CYP1A2.

Hepatic Metabolism

In the liver, this compound undergoes O-dealkylation, a metabolic process catalyzed by CYP1A2. This reaction cleaves the ¹³C-methyl group, leading to the formation of paracetamol (acetaminophen) and ¹³CO₂.[2] The rate of ¹³CO₂ exhalation in the breath is directly proportional to the metabolic activity of CYP1A2 in the liver.

Caption: The metabolic fate of this compound in the liver.

Experimental Application: The ¹³C-Methacetin Breath Test

The ¹³C-Methacetin Breath Test is a non-invasive diagnostic tool used to quantitatively assess liver function.

Experimental Workflow

The test involves the administration of this compound to a patient and the subsequent measurement of ¹³CO₂ in their exhaled breath over a specific period.

Caption: A step-by-step workflow for the ¹³C-Methacetin Breath Test.

Detailed Experimental Protocol

Patient Preparation:

-

Patients should fast for a minimum of 6 hours prior to the test.

-

Smoking and consumption of carbonated beverages should be avoided for at least 1 hour before the test.

Test Administration:

-

A baseline breath sample is collected from the patient into a designated collection bag or tube.

-

The patient ingests a 75 mg dose of this compound dissolved in approximately 200 mL of water.

-

Breath samples are collected at regular intervals, for example, at 10, 20, 30, 40, 50, and 60 minutes post-ingestion.

Sample Analysis:

-

The ratio of ¹³CO₂ to ¹²CO₂ in the collected breath samples is measured using non-dispersive isotope-selective infrared spectrometry (NDIRS) or isotope ratio mass spectrometry (IRMS).

Data Interpretation:

-

The results are often expressed as the percentage dose of ¹³C recovered per hour or as a cumulative percentage of ¹³C recovered over the entire test period. These values correlate with the metabolic capacity of the liver.

Spectroscopic Data

The structural confirmation and purity assessment of this compound are typically performed using various spectroscopic techniques.

Table 3: Key Spectroscopic Data for this compound

| Spectroscopic Method | Key Observations |

| ¹³C NMR | The spectrum will show a characteristic peak for the ¹³C-enriched methoxy carbon, shifted from the natural abundance signal. |

| ¹H NMR | The proton spectrum will be consistent with the structure of methacetin, showing signals for the acetyl methyl protons, the aromatic protons, and the methoxy protons. |

| Mass Spectrometry | The molecular ion peak will be observed at m/z corresponding to the molecular weight of the ¹³C-labeled compound (166.18). |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the N-H stretch, C=O stretch (amide), and C-O-C stretch (ether). |

This technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties to its application in a clinical diagnostic setting. The provided protocols and diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of drug metabolism, hepatology, and analytical chemistry.

References

An In-depth Technical Guide to the Pharmacokinetics of Oral ¹³C-Labeled Methacetin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of orally administered ¹³C-labeled methacetin. It focuses on its application as a non-invasive probe for assessing hepatic microsomal function, specifically the activity of the cytochrome P450 1A2 (CYP1A2) enzyme. This document details the metabolic basis, experimental protocols, key pharmacokinetic parameters, and presents quantitative data from various studies.

Introduction: ¹³C-Methacetin as a Probe for Liver Function

¹³C-methacetin is a stable, non-radioactive isotope-labeled compound used in dynamic liver function tests.[1] The ¹³C-Methacetin Breath Test (MBT) is a semi-quantitative method that assesses the metabolic capacity of the liver's microsomal system.[2][3] Its primary application is to determine the enzymatic activity of cytochrome P450, particularly the CYP1A2 isoenzyme, which is responsible for the metabolism of numerous xenobiotics and whose activity can be diminished in chronic liver diseases.[2][4] Following oral administration, ¹³C-methacetin is absorbed and transported to the liver, where it is metabolized. The rate of this metabolism provides a dynamic measure of the liver's functional reserve.[2][5]

Metabolic Pathway and Pharmacokinetic Principles

Upon oral ingestion, ¹³C-methacetin is absorbed from the gastrointestinal tract and enters the portal circulation, leading to the liver.[2][6] In the hepatocytes, it undergoes extensive first-pass O-dealkylation, a reaction catalyzed exclusively by the CYP1A2 enzyme.[7][8] This rate-limiting step cleaves the ¹³C-labeled methyl group to form ¹³C-formaldehyde, which is further oxidized to ¹³C-labeled carbon dioxide (¹³CO₂).[1] The other product of this reaction is acetaminophen (paracetamol).[1][5] The resulting ¹³CO₂ diffuses into the bloodstream, is transported to the lungs, and subsequently eliminated in the exhaled air.[2][6] The analysis of the ¹³CO₂/¹²CO₂ ratio in breath samples over time allows for the quantification of CYP1A2 metabolic activity.[9]

Experimental Protocols

The successful implementation of the ¹³C-Methacetin Breath Test relies on standardized procedures for subject preparation, sample collection, and analysis.

3.1 Subject Preparation and Dosing A standard protocol involves several key preparatory steps to ensure the accuracy of the test results. These are summarized in the table below.

| Step | Procedure | Rationale & Notes |

| Fasting | The patient should be in a fasted state for at least 8-12 hours prior to the test.[7][10] | To minimize variability in gastrointestinal absorption and basal CO₂ production. |

| Abstinence | Smoking should be avoided for at least one hour before the test.[7] Strong inhibitors of CYP1A2 (e.g., ciprofloxacin, fluvoxamine) should be avoided.[1] | Smoking and certain drugs can alter CYP1A2 activity, directly impacting test results. |

| Dietary Restrictions | Avoid carbonated drinks and certain fruits (e.g., pineapple, kiwi) for 48 hours prior to the test.[7][10] | To prevent interference with basal ¹³CO₂ levels. |

| Resting Period | A 30-minute rest in a sitting position is recommended before starting the test.[10] | To establish a stable baseline metabolic rate. |

| Dosing | A standard dose of 75 mg of ¹³C-methacetin is dissolved in approximately 100-200 ml of water or unsweetened tea and administered orally.[7][10][11] | This dose has been shown to be safe and effective for assessing liver function without toxicity.[5][7] |

3.2 Breath Sample Collection and Analysis The workflow for sample collection and subsequent analysis is critical for deriving meaningful pharmacokinetic data.

Breath samples are collected in specialized bags at baseline (before ingestion) and then at regular intervals post-ingestion.[2] A common sampling schedule involves collection every 10 minutes for the first hour and every 20 minutes for the second hour.[10] The ratio of ¹³CO₂ to ¹²CO₂ in the exhaled air is then measured. The gold standard for this analysis is Isotope Ratio Mass Spectrometry (IRMS), though more practical infrared spectroscopy methods are widely used in clinical settings.[1]

Pharmacokinetic Parameters and Quantitative Data

The raw data from the breath analysis is used to calculate several key pharmacokinetic parameters that reflect the liver's metabolic capacity.

4.1 Key Pharmacokinetic Parameters The primary outputs of the ¹³C-MBT are not traditional plasma concentrations but rather measures of ¹³CO₂ exhalation kinetics.

| Parameter | Abbreviation | Description |

| Delta Over Baseline | DOB | The change in the ¹³CO₂/¹²CO₂ ratio in exhaled breath from the baseline measurement, typically expressed in delta (‰) units.[11] |

| Percent Dose Recovery | PDR | The momentary rate of ¹³CO₂ elimination, representing the percentage of the administered ¹³C dose exhaled per hour (% dose/h). The peak PDR is a key indicator of maximum metabolic rate.[3] |

| Cumulative Percent Dose Recovered | %CD or cPDR | The cumulative percentage of the administered ¹³C dose recovered as ¹³CO₂ in the breath over a specific time interval (e.g., %CD at 120 minutes).[2] This is considered a highly reproducible parameter.[12] |

| Time to Peak | TTP or Tmax | The time elapsed from the administration of ¹³C-methacetin to the point of maximum ¹³CO₂ elimination (peak PDR).[2][10] |

4.2 Quantitative Data in Healthy Adults The following table summarizes pharmacokinetic parameters observed in studies with healthy adult volunteers, establishing a baseline for normal liver function.

| Parameter | Value (Mean ± SD or Median [95% CI]) | Study Population | Citation |

| AUC₀₋₆₀ (% dose) | 20.80 ± 0.99 | 20 healthy volunteers | [13] |

| PDR Peak (% dose/h) | 34.60 ± 2.75 | 20 healthy volunteers | [13] |

| %CD at 120 min | 26.0 [23.2 - 27.0] | Healthy participants | [11] |

| DOB at 15 min (‰) | 20.2 [16.3 - 21.0] | Healthy participants | [11] |

| Tmax (min) | Peak values for 88% of participants occurred within 20 minutes. | Healthy participants | [11] |

4.3 Quantitative Data in Patients with Liver Conditions The ¹³C-MBT is sensitive to changes in liver function, with metabolic parameters declining as the severity of liver disease increases.

| Parameter | Value (Mean) | Patient Population | Comparison | Citation |

| PDR Peak (%/hour) | 2.3 | Non-survivors (ALF/ALI) | Significantly lower than survivors (9.1%/hour). | [3] |

| MBT cPDR at 30 min | 7.55 | Patients with significant fibrosis | Significantly lower than non-significant fibrosis (12.64). | [14] |

| Metabolism Kinetics | >30% decrease | Patients with liver steatosis | Compared to control group. | [8] |

| Metabolism Kinetics | >65% decrease | Patients with steatohepatitis | Compared to control group. | [8] |

ALF: Acute Liver Failure; ALI: Acute Liver Injury

Conclusion

The oral ¹³C-methacetin breath test is a robust, non-invasive tool for the quantitative assessment of hepatic CYP1A2 activity. The pharmacokinetics are characterized by rapid absorption and first-pass metabolism, with the rate of ¹³CO₂ exhalation serving as a direct proxy for liver function. Standardized protocols and well-defined parameters such as cumulative percent dose recovered (%CD) and peak dose recovery (PDR) allow for reproducible and clinically meaningful evaluation of liver functional reserve. The data clearly indicates a significant decline in metabolic capacity in patients with various liver diseases, highlighting the diagnostic and prognostic value of this dynamic test in clinical and research settings.

References

- 1. primescholars.com [primescholars.com]

- 2. 13C Methacetin Breath Test for Assessment of Microsomal Liver Function: Methodology and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prognostic Value of the 13C-Methacetin Breath Test in Adults with Acute Liver Failure and Non-acetaminophen Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Role of 13C methacetin breath test for non invasive staging of liver fibrosis in patients with chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. kibion.se [kibion.se]

- 8. researchgate.net [researchgate.net]

- 9. 13C-Methacetin Breath Test Predicts Survival in Patients With Hepatocellular Carcinoma Undergoing Transarterial Chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. physoc.org [physoc.org]

- 12. C-methacetin breath test reproducibility study reveals persistent CYP1A2 stimulation on repeat examinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 13C-methacetin breath test reproducibility study reveals persistent CYP1A2 stimulation on repeat examinations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Comparison of 13C-Methacetin and 13C-Octanoate Breath Test for the Evaluation of Nonalcoholic Steatohepatitis | MDPI [mdpi.com]

A Technical Guide to Methacetin-methoxy-13C as an Isotopic Tracer for CYP1A2 Liver Function Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methacetin-methoxy-13C is a stable, non-radioactive isotopic tracer used in a dynamic breath test to quantitatively assess the metabolic capacity of the hepatic microsomal enzyme, cytochrome P450 1A2 (CYP1A2).[1][2] This test, known as the 13C-Methacetin Breath Test (MBT), provides a non-invasive means to evaluate functional liver mass.[2][3] The principle of the test lies in the specific metabolism of methacetin by CYP1A2. The enzyme O-dealkylates the 13C-labeled methoxy group of methacetin, producing acetaminophen and 13CO2.[3][4] The rate of 13CO2 exhalation in the breath is directly proportional to the activity of CYP1A2, thus providing a real-time measurement of a specific aspect of liver function.[5] This guide provides an in-depth overview of the metabolic pathway, experimental protocols, and data interpretation associated with the use of this compound as an isotopic tracer.

Metabolic Pathway of this compound

The core of the 13C-Methacetin Breath Test is the targeted metabolic conversion of the tracer by a specific enzyme. After oral or intravenous administration, this compound is absorbed and transported to the liver.[1] In the hepatocytes, the cytochrome P450 isoenzyme CYP1A2 exclusively metabolizes the tracer through O-demethylation.[6] This reaction cleaves the 13C-labeled methyl group, which is then oxidized to 13CO2. The 13CO2 enters the bicarbonate pool in the blood and is subsequently exhaled. The other product of this reaction is acetaminophen, which is further metabolized and excreted in the urine.[7] The measurement of the ratio of 13CO2 to 12CO2 in the exhaled breath over time allows for the quantification of CYP1A2 activity.

Caption: Metabolic pathway of this compound.

Experimental Protocols

The 13C-Methacetin Breath Test can be performed using various protocols, with the oral administration being the most common. Below is a generalized protocol for the oral 13C-Methacetin Breath Test.

Patient Preparation

-

Fasting: Patients should fast for a minimum of 8 hours prior to the test.[4]

-

Abstinence from Smoking: Smoking should be avoided for at least one hour before the test.[4]

-

Dietary Restrictions: Patients should avoid consuming carbonated beverages and certain fruits like pineapple and kiwi for 48 hours before the test.[4][7]

-

Oxygen Supplementation: Oxygen supplementation should be avoided as it can interfere with the 13CO2 measurement.[4]

Test Procedure

-

Baseline Breath Sample: A baseline breath sample is collected from the patient before the administration of the tracer.[3][4]

-

Tracer Administration: A standard dose of 75 mg of this compound is dissolved in 100-200 ml of water and ingested by the patient.[3][4]

-

Breath Sample Collection: Breath samples are collected at regular intervals over a period of 60 to 120 minutes. A common collection schedule is at 10, 20, 30, 40, 50, and 60 minutes post-ingestion.[3]

-

Sample Analysis: The collected breath samples are analyzed to determine the ratio of 13CO2 to 12CO2. This can be done using non-dispersive isotope-selective infrared spectrometry (NDIRS) or isotope ratio mass spectrometry (IRMS).[3]

Quantitative Data Summary

The results of the 13C-Methacetin Breath Test are typically reported using several key parameters. The table below summarizes some of the quantitative data from studies involving healthy subjects and patients with liver disease.

| Parameter | Healthy Controls | Patients with Chronic Hepatitis C | Patients with Liver Cirrhosis | Reference |

| DOB at 20 min (%) | 22.06 ± 2.4 | 16.2 ± 4.2 | - | [3] |

| %dose/h at 20 min | 28.6 | 17.8 | - | [3] |

| Cumulative % dose at 60 min | 20.4 ± 2.6 | 13.8 ± 4.7 | - | [3] |

| Cumulative % dose at 120 min | > 37.3% (normal) | - | Significantly reduced | [1] |

| Time to Peak (TTP) (min) | - | - | Reflects kinetics of the process | [1] |

| LiMAx (µg/kg/h) | 425 ± 67 | - | - | [6] |

DOB: Delta Over Baseline; LiMAx: Liver Maximum Capacity

Experimental Workflow

The entire process of conducting a 13C-Methacetin Breath Test, from patient preparation to data analysis, can be visualized as a sequential workflow.

Caption: Experimental workflow for the 13C-Methacetin Breath Test.

Applications in Research and Drug Development

The 13C-Methacetin Breath Test is a valuable tool in various research and clinical settings:

-

Staging of Liver Fibrosis: The test can help in the non-invasive staging of liver fibrosis in patients with chronic liver diseases such as hepatitis C.[3]

-

Assessment of Liver Function: It provides a quantitative measure of the functional reserve of the liver, which is crucial for predicting outcomes and managing patients with liver disease.[1][5]

-

Drug Development: In drug development, the test can be used to assess the potential for drug-induced liver injury by measuring changes in CYP1A2 activity. It can also be used to study the effects of new chemical entities on drug-metabolizing enzymes.

-

Monitoring Treatment Efficacy: The test can be used to monitor the effectiveness of treatments for liver disease by assessing changes in liver function over time.

Conclusion

This compound serves as a safe and effective isotopic tracer for the quantitative assessment of CYP1A2 activity, a key indicator of hepatic microsomal function. The 13C-Methacetin Breath Test provides a non-invasive, dynamic, and reliable method for evaluating liver function in a variety of clinical and research contexts. Its ability to provide real-time data on metabolic capacity makes it a powerful tool for diagnosing and managing liver disease, as well as for advancing drug development programs.

References

- 1. 13C Methacetin Breath Test for Assessment of Microsomal Liver Function: Methodology and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Role of 13C methacetin breath test for non invasive staging of liver fibrosis in patients with chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kibion.se [kibion.se]

- 5. 13C-Methacetin Breath Test Predicts Survival in Patients With Hepatocellular Carcinoma Undergoing Transarterial Chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

A Technical Guide to Methacetin-methoxy-13C for In Vivo Liver Function Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of liver function is critical in the diagnosis, management, and prognostication of liver diseases, as well as in the development of new therapeutics. While standard biochemical tests provide static markers of liver injury, dynamic tests offer a quantitative measure of the liver's functional reserve. The ¹³C-Methacetin Breath Test (MBT) has emerged as a well-described, non-invasive, and reliable tool for assessing the microsomal function of the liver.[1][2][3] This technical guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation associated with the use of Methacetin-methoxy-¹³C for in vivo liver function assessment.

Core Principle: Metabolism of ¹³C-Methacetin

The MBT relies on the hepatic metabolism of ¹³C-labeled methacetin (N-[4-methoxy-¹³C-phenyl]-acetamid).[3] Following administration, methacetin is absorbed and transported to the liver via the portal circulation.[1][3] In the hepatocytes, it undergoes O-demethylation, a reaction primarily catalyzed by the cytochrome P450 1A2 (CYP1A2) enzyme.[3][4][5] This metabolic process cleaves the ¹³C-labeled methyl group, which is then converted to ¹³CO₂.[1][3][4][6] The resulting ¹³CO₂ diffuses into the bloodstream, is transported to the lungs, and subsequently exhaled.[3] The rate and amount of exhaled ¹³CO₂ are directly proportional to the functional capacity of the hepatic CYP1A2 enzyme system, thus providing a quantitative measure of microsomal liver function.[1][3]

The metabolic pathway is visualized in the diagram below.

Experimental Protocols

The ¹³C-Methacetin Breath Test can be performed using either oral or intravenous administration of the substrate. The choice of administration route can influence the test kinetics.[7][8]

Standard Oral ¹³C-Methacetin Breath Test Protocol

This is the most common protocol for the MBT.

Patient Preparation:

-

Patients should fast for a minimum of 8 hours prior to the test.[4]

-

Smoking should be avoided for at least one hour before the test.[4]

-

Consumption of carbonated beverages should be avoided before the test.[4]

-

Oxygen supplementation should be discontinued as it can interfere with ¹³CO₂ measurements by non-dispersive infrared spectroscopy (NDIRS).[4]

-

Subjects should rest in a sitting position for at least 30 minutes before the test.[9]

Test Procedure:

-

Baseline Breath Sample: A baseline (zero-time) breath sample is collected from the patient.[4][10]

-

Substrate Administration: The patient ingests 75 mg of ¹³C-Methacetin dissolved in 100 mL of water.[4][10]

-

Breath Sample Collection: End-expiratory breath samples are collected at specific time intervals. A standard collection schedule involves sampling at 10, 15, 20, 30, 40, 50, 60, 80, 100, and 120 minutes post-ingestion.[10] Some protocols may use intervals of 10 minutes for the first hour and 20 minutes for the second hour.[9]

-

Sample Analysis: The collected breath samples are analyzed to determine the ¹³CO₂:¹²CO₂ ratio using either isotope ratio mass spectrometry (IRMS) or NDIRS.[1][6][11]

Shortened Protocol: Research has shown that a shortened test with a single breath sample collected at 15 minutes after ingestion may be sufficient for an accurate assessment of liver function in healthy individuals.[10]

Intravenous ¹³C-Methacetin Breath Test (LiMAx Test) Protocol

The intravenous administration of ¹³C-Methacetin, often referred to as the LiMAx (Liver Maximum Capacity) test, bypasses potential variability in gastrointestinal absorption.[7][8]

Patient Preparation:

-

Patients should be in a fasting state for at least 3 hours.[12]

-

Patients should be in a supine and quiet state during the test.[12]

-

No other medications or infusions should be administered shortly before or during the measurement.[12]

Test Procedure:

-

Baseline Measurement: A baseline ¹³CO₂/¹²CO₂ ratio is established.

-

Substrate Administration: ¹³C-Methacetin is administered intravenously as a bolus, typically at a dose of 2 mg/kg body weight.[13]

-

Continuous Breath Analysis: The exhaled ¹³CO₂/¹²CO₂ ratio is measured in real-time using a specialized device.[12]

The general workflow for conducting a ¹³C-Methacetin Breath Test is illustrated below.

Data Presentation and Interpretation

The results of the ¹³C-Methacetin Breath Test are typically expressed using several key parameters.

-

Delta Over Baseline (DOB): This represents the change in the ¹³CO₂:¹²CO₂ ratio in exhaled breath from the baseline measurement.[10]

-

Percent Cumulative Dose Recovered (%CD): This is the percentage of the administered ¹³C-methacetin dose that is recovered as ¹³CO₂ in the exhaled air over a specific time period.[1]

-

Time to Peak (TTP): This is the time taken to reach the maximum rate of ¹³CO₂ exhalation.[1]

-

Liver Maximum Capacity (LiMAx): For the intravenous test, this value represents the maximum liver function capacity. In healthy volunteers, the normal range for LiMAx is reported as 425 ± 67 µg/kg/h.[14]

The relationship between liver function and the expected test outcomes is depicted in the following diagram.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, providing reference values for healthy individuals and patients with different stages of liver disease.

Table 1: ¹³C-Methacetin Breath Test Parameters in Healthy Adults

| Parameter | Value | Study Population | Reference |

| Median DOB at 15 min | 20.2 (95% CI: 16.3 - 21.0) | 26 healthy adults | |

| Median Cumulative Dose (%CD) at 120 min | 26.0% (95% CI: 23.2% - 27.0%) | 26 healthy adults | |

| Median Peak ¹³CO₂ Elimination Rate (PDRmax) | 30% - 40% of administered dose per hour | Healthy adults | [3] |

| Cumulative Recovery at 30 min (cPDR30) | 10% - 15% | Healthy adults | [3] |

| 1-hour Cumulative ¹³C Recovery (AUC₀₋₆₀) | 20.80% ± 0.99% dose (first admin) | 20 healthy volunteers | [15] |

| 1-hour Cumulative ¹³C Recovery (AUC₀₋₆₀) | 22.27% ± 0.98% dose (second admin after 18 days) | 20 healthy volunteers | [15] |

| LiMAx Value | 425 ± 67 µg/kg/h (Range: 311-575 µg/kg/h) | Healthy volunteers | [14] |

Table 2: ¹³C-Methacetin Breath Test Parameters in Patients with Liver Disease

| Parameter | Value | Patient Population | Condition | Reference |

| DOB at 20 min | 16.2% | 115 patients with Chronic Hepatitis C (CHC) | CHC | [16] |

| DOB at 20 min | 21.06% | 55 healthy controls | Healthy | [16] |

| Metabolization Speed (dose/h at 20 min) | 17.80 | 115 patients with CHC | CHC | [16] |

| Metabolization Speed (dose/h at 20 min) | 28.6 | 55 healthy controls | Healthy | [16] |

| Cumulative Recovery at 60 min (%CD) | 13.8% | 115 patients with CHC | CHC | [16] |

| Cumulative Recovery at 60 min (%CD) | 20.4% | 55 healthy controls | Healthy | [16] |

| Cumulative Recovery at 30 min (cPDR30) | ≈ 1% | Cirrhotic patients | Cirrhosis | [3] |

| 40-min Cumulative Recovery Threshold for Cirrhosis | < 0.35% | Patients with cirrhosis | Cirrhosis | [3] |

| Optimal DOB at 20 min cut-off for advanced fibrosis (F≥3) | 15.2% | CHC patients | Advanced Fibrosis | [16] |

| LiMAx Value (pSCS group) | 57.0 µg/kg/h | Porcine livers after prolonged static cold storage | Ischemia-Reperfusion Injury | [17] |

| LiMAx Value (control group) | 182.0 µg/kg/h | Porcine livers (control) | Healthy | [17] |

Clinical and Research Applications

The ¹³C-Methacetin Breath Test has a wide range of applications in both clinical practice and research:

-

Staging of Liver Fibrosis: The test can help differentiate between different stages of liver fibrosis, particularly in patients with chronic viral hepatitis.[11][16]

-

Assessment of Cirrhosis: The MBT is a reliable tool for diagnosing cirrhosis and assessing its severity, correlating well with the Child-Pugh score.[3][4][16]

-

Prognostication: The test has prognostic value in predicting clinical outcomes, including hepatic decompensation and survival in patients with cirrhosis.[6]

-

Monitoring Liver Function: The MBT can be used to monitor changes in liver function over time or in response to therapeutic interventions.[4]

-

Preoperative Assessment: In the context of liver surgery, the LiMAx test is used for preoperative risk assessment to determine the functional reserve of the future liver remnant.[7][12]

-

Drug Development: The test can be a valuable tool in drug development to assess potential hepatotoxicity or to study the impact of new drugs on liver metabolism.

Limitations and Considerations

Despite its utility, there are several factors that can influence the results of the ¹³C-Methacetin Breath Test:

-

CYP1A2 Inducers and Inhibitors: Co-administration of drugs that induce or inhibit CYP1A2 can affect methacetin metabolism and alter test results. Strong inhibitors like ciprofloxacin or fluvoxamine can influence the outcome.[6]

-

Variability in Protocols: Differences in dosing, sampling times, and analytical methods across studies can limit the direct comparability of results.[3] Standardization of protocols is essential for broader clinical integration.[3]

-

Bicarbonate Pool: The transport of ¹³CO₂ from the liver to the lungs is influenced by the body's bicarbonate pool, which can introduce a delay in the appearance of the tracer in the breath.[13]

Conclusion

The ¹³C-Methacetin Breath Test is a powerful and non-invasive tool for the quantitative assessment of in vivo liver function. Its ability to measure the metabolic capacity of the CYP1A2 enzyme system provides valuable insights into the functional reserve of the liver. With standardized protocols and a clear understanding of its principles and limitations, the MBT can be effectively utilized by researchers, scientists, and drug development professionals to advance our understanding of liver disease and to facilitate the development of novel therapies.

References

- 1. 13C Methacetin Breath Test for Assessment of Microsomal Liver Function: Methodology and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C Methacetin Breath Test for Assessment of Microsomal Liver Function: Methodology and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. kibion.se [kibion.se]

- 5. C-methacetin breath test reproducibility study reveals persistent CYP1A2 stimulation on repeat examinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. primescholars.com [primescholars.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. A novel variant of the 13C-methacetin liver function breath test that eliminates the confounding effect of individual differences in systemic CO2 kinetics | springermedizin.de [springermedizin.de]

- 9. scispace.com [scispace.com]

- 10. physoc.org [physoc.org]

- 11. 13C-methacetin breath test as a quantitative liver function test in patients with chronic hepatitis C infection: continuous automatic molecular correlation spectroscopy compared to isotopic ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 13C-Methacetin Breath Test Predicts Survival in Patients With Hepatocellular Carcinoma Undergoing Transarterial Chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interpretation of non-invasive breath tests using 13C-labeled substrates - a preliminary report with 13C-methacetin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 13C-methacetin breath test reproducibility study reveals persistent CYP1A2 stimulation on repeat examinations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Role of 13C methacetin breath test for non invasive staging of liver fibrosis in patients with chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Noninvasive 13C-methacetin Liver Function Breath Test as a Tool for Functional Assessment During Normothermic Machine Perfusion of Porcine Livers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Methacetin-methoxy-13C for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Methacetin-methoxy-13C (N-(4-[13C]methoxyphenyl)acetamide), a crucial isotopically labeled compound for research, particularly in the development of diagnostic tools like the 13C-methacetin breath test for liver function assessment.[1][2][3] This document outlines detailed experimental methodologies, presents quantitative data in a structured format, and includes visualizations of the chemical synthesis and purification workflows.

Introduction

This compound is a stable isotope-labeled analog of methacetin. The incorporation of the heavy carbon isotope (13C) in the methoxy group allows for its use as a tracer in metabolic studies.[3][4] When administered, the 13C-labeled methyl group is cleaved by hepatic cytochrome P450 enzymes (specifically CYP1A2) as part of the body's natural metabolic process.[2][3] The resulting 13CO2 is then exhaled and can be precisely measured, providing a dynamic and non-invasive assessment of liver function.[2][5][6] The synthesis and subsequent purification of high-purity this compound are therefore critical for the accuracy and reliability of these diagnostic tests.

Synthesis of this compound

The primary synthetic routes for this compound involve the O-alkylation of a precursor molecule, p-acetamidophenol (acetaminophen), with a 13C-labeled methylating agent. Two prominent methods are detailed below: O-alkylation using [13C]methyl iodide and a lesser-common approach utilizing a Mitsunobu reaction with [13C]methanol.

O-Alkylation with [13C]Methyl Iodide

This is a widely used and efficient method for the synthesis of this compound. The reaction involves the deprotonation of the phenolic hydroxyl group of p-acetamidophenol to form a phenoxide, which then acts as a nucleophile to attack the 13C-labeled methyl iodide.

Reaction Scheme:

p-Acetamidophenol + [13C]Methyl Iodide → this compound + HI

A base, such as potassium carbonate, is typically used to facilitate the deprotonation of the phenol.[7]

Experimental Protocol:

-

Reactant Preparation: To a solution of p-acetamidophenol in a suitable solvent (e.g., acetone, DMF), add a molar excess of a base like potassium carbonate.

-

Addition of Labeled Reagent: Introduce [13C]methyl iodide to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 70°C) for a period ranging from a few hours to overnight to ensure complete reaction.[7]

-

Work-up: After the reaction is complete, the mixture is filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Extraction: The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any remaining impurities.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated in vacuo to yield the crude product.

Mitsunobu Reaction with [13C]Methanol

An alternative approach involves the use of the Mitsunobu reaction, which allows for the formation of an ether from an alcohol and a pronucleophile. In this case, p-acetamidophenol acts as the pronucleophile and [13C]methanol is the alcohol.

Experimental Protocol:

-

Reactant Mixture: Dissolve p-acetamidophenol, [13C]methanol, and triphenylphosphine (PPh3) in a suitable anhydrous solvent, such as tetrahydrofuran (THF).

-

Initiation of Reaction: Cool the mixture in an ice bath and slowly add a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours.

-

Purification: The crude product is typically purified using column chromatography to separate the desired product from the triphenylphosphine oxide and other byproducts.

Purification of this compound

Purification is a critical step to ensure the high chemical and isotopic purity required for research applications. The primary methods for purifying crude this compound are recrystallization and column chromatography.

Experimental Protocol: Recrystallization

-

Solvent Selection: Dissolve the crude product in a minimum amount of a hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol/water mixture, ethyl acetate/hexane).

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Quantitative Data Summary

The following table summarizes the reported yields and purity levels for the synthesis of this compound from various sources.

| Synthesis Method | Starting Materials | Reagents | Yield (%) | Purity (%) | Reference |

| O-Alkylation | p-Acetamidophenol, [13C]Methyl Iodide | Potassium Carbonate | 97.8 | 99.6 (wt. %) | [7] |

| Mitsunobu Reaction | p-Acetamidophenol, [13C]Methanol | DEAD, PPh3 | 63 | >99 | [1] |

| O-Alkylation | p-Acetamidophenol, Trimethyl Phosphate | Potassium Carbonate | 60 | Not Specified | [8] |

| O-Alkylation | p-Acetamidophenol, [11C]Methyl Iodide | Base | 34.6 ± 4.7 | 99.3 ± 0.4 | [7] |

Quality Control and Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the 13C label.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the incorporation of the 13C isotope.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

High-Performance Liquid Chromatography (HPLC): To assess the chemical purity of the final product.

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Synthesis Methods

Caption: Key synthetic approaches for this compound.

References

- 1. Synthesis of Methacetin-Methoxy-<sup>13</sup>C and its Analogue [tws.xml-journal.net]

- 2. primescholars.com [primescholars.com]

- 3. methacetin-(methoxy-(13)C) | C9H11NO2 | CID 9793926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. A novel variant of the 13C-methacetin liver function breath test that eliminates the confounding effect of individual differences in systemic CO2 kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis routes of N-(4-Methoxyphenyl)acetamide [benchchem.com]

Methacetin-methoxy-13C: A Technical Guide to its Safety and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and toxicological profile of Methacetin-methoxy-13C, a stable isotope-labeled compound primarily utilized as a diagnostic agent. The document consolidates available data on its safety classifications, metabolic pathways, and pharmacokinetic properties. Detailed experimental protocols for its principal application, the 13C-Methacetin Breath Test (MBT), are also presented. It is important to note that while the safety of this compound in the context of the MBT is well-established, comprehensive toxicological data, particularly from preclinical studies, are not extensively available in the public domain. This guide aims to serve as a foundational resource for professionals in research and drug development.

Introduction

This compound is a non-radioactive, stable isotope-labeled form of methacetin.[1] Its primary and well-documented application is as a probe for assessing the function of the hepatic microsomal system, specifically the activity of the cytochrome P450 1A2 (CYP1A2) enzyme.[1][2] This is achieved through the non-invasive 13C-Methacetin Breath Test (MBT), which provides a quantitative measure of the liver's metabolic capacity.[2]

Safety and Toxicology

The safety information for this compound is predominantly derived from its clinical use in the MBT, where it is administered as a single, low oral dose.

Acute Toxicity

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as having acute oral toxicity.[1] Specific quantitative data from preclinical studies, such as the median lethal dose (LD50), are not publicly available.

Table 1: GHS Hazard Classification for this compound

| Hazard Classification | GHS Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | GHS07 | Warning | H302: Harmful if swallowed |

Other Toxicological Endpoints

A comprehensive review of publicly accessible literature and databases reveals a lack of available data for the following toxicological endpoints for this compound:

-

Chronic toxicity

-

Reproductive and developmental toxicity

-

Genotoxicity

-

Carcinogenicity

The absence of such data is likely attributable to the specific application of this compound as a diagnostic agent, which involves infrequent, low-dose administration, as opposed to chronic dosing often associated with therapeutic agents.

Metabolism and Pharmacokinetics

Metabolic Pathway

Upon oral administration, this compound is absorbed from the gastrointestinal tract and subsequently metabolized in the liver.[2][3] The core metabolic process is the O-demethylation of the 13C-labeled methoxy group, a reaction catalyzed exclusively by the CYP1A2 isoenzyme.[2] This metabolic conversion yields two primary metabolites: acetaminophen (paracetamol) and 13C-labeled carbon dioxide (13CO2).[1][2] The resulting 13CO2 diffuses into the bloodstream, is transported to the lungs, and is then expelled in the exhaled air.[2][3]

Pharmacokinetic Parameters

Detailed preclinical pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) parameters from animal studies, are not widely available. In humans, the rate and extent of 13CO2 exhalation serve as a proxy for the in-vivo activity of CYP1A2 and overall liver function.

Experimental Protocols: The 13C-Methacetin Breath Test (MBT)

The MBT is the standardized experimental protocol for the clinical use of this compound. It is a dynamic liver function test.

Experimental Workflow

The workflow for the MBT is a multi-step process that begins with patient preparation and concludes with the analysis of liver function.

Methodological Details

The successful implementation of the MBT relies on adherence to a standardized protocol. Key parameters are summarized below.

Table 2: Summary of 13C-Methacetin Breath Test Protocol

| Parameter | Specification | Notes |

| Patient Status | Fasting for a minimum of 8 hours.[4] | Ensures that extraneous CO2 production from food metabolism does not interfere with the test results. |

| Substrate & Dosage | 75 mg of this compound dissolved in water.[5] | This is the standard adult dose for assessing liver function. |

| Route of Administration | Oral.[3] | |

| Sample Collection | Collection of a baseline breath sample prior to substrate ingestion. Subsequent collection of breath samples at regular intervals (e.g., every 10-15 minutes) for a total duration of 60 to 120 minutes.[3][6] | Samples are collected in specialized bags. |

| Analytical Instrumentation | Isotope Ratio Mass Spectrometry (IRMS) or Non-Dispersive Infrared Spectrometry (NDIRS).[2][3] | These instruments measure the ratio of 13CO2 to 12CO2 in the exhaled breath. |

| Key Outcome Measures | Percent Dose Recovered (PDR): The percentage of the administered 13C dose exhaled as 13CO2 per hour.[2]Cumulative Percent Dose Recovered (cPDR): The cumulative percentage of the 13C dose recovered over a specified time, such as 30 or 60 minutes.[2] | These values are indicative of the rate and extent of hepatic metabolism. |

| Confounding Factors | Smoking and co-administration of drugs that induce or inhibit CYP1A2 (e.g., ciprofloxacin, fluvoxamine) can affect the results.[4][6] | A thorough patient history is essential to ensure accurate interpretation of the test. |

Conclusion

This compound is a diagnostic agent characterized by a favorable safety profile within its intended clinical application, the 13C-Methacetin Breath Test. While it is classified as "harmful if swallowed" from a regulatory standpoint, the low doses used in the MBT are considered safe and non-toxic.[3][7] The compound's utility is derived from its specific and efficient metabolism by hepatic CYP1A2. For professionals in drug development and research, it is crucial to recognize the existing gaps in the public toxicological database for this compound, particularly concerning chronic exposure and reproductive/developmental effects. The information presented in this guide, including the detailed experimental protocol for the MBT, provides a solid foundation for understanding the current state of knowledge on the safety and toxicology of this compound.

References

- 1. methacetin-(methoxy-(13)C) | C9H11NO2 | CID 9793926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 13C Methacetin Breath Test for Assessment of Microsomal Liver Function: Methodology and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. 13C-Methacetin metabolism in patients with cirrhosis: relation to disease severity, haemoglobin content and oxygen supply - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Utility of a 13C-methacetin breath test in evaluating hepatic injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Cellular Secrets: A Technical Guide to Novel Applications of ¹³C Stable Isotopes

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

The use of stable, non-radioactive isotopes has revolutionized our understanding of complex biological systems. Among these, Carbon-13 (¹³C) has emerged as a particularly powerful tool, enabling researchers to trace the metabolic fate of molecules with exceptional precision. This in-depth technical guide explores the core principles and novel applications of ¹³C stable isotopes in metabolic research and pharmaceutical development. We provide detailed methodologies for key experiments, present quantitative data in a clear, comparative format, and visualize complex biological processes to facilitate a deeper understanding of this transformative technology.

Core Principles of ¹³C Isotopic Labeling

The fundamental concept behind ¹³C isotopic labeling is the replacement of the naturally abundant, lighter carbon isotope (¹²C) with the heavier, stable ¹³C isotope in a molecule of interest.[1] This "labeled" molecule is chemically identical to its unlabeled counterpart and is therefore processed by cells in the same manner.[2] However, the increased mass imparted by the ¹³C atom allows for its detection and quantification by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]

By providing cells or organisms with a ¹³C-enriched substrate, such as glucose or an amino acid, researchers can track the journey of the ¹³C atoms as they are incorporated into various metabolic pathways.[1] This allows for the elucidation of metabolic fluxes, the identification of novel metabolic pathways, and a deeper understanding of cellular physiology in both healthy and diseased states.[2][3]

Key Applications and Experimental Methodologies

The versatility of ¹³C stable isotopes has led to their application in a wide array of research areas, from fundamental cell biology to clinical diagnostics and drug development.

Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic reactions.[1][4] By measuring the incorporation and distribution of ¹³C from a labeled substrate into downstream metabolites, ¹³C-MFA provides a detailed map of cellular metabolism.[1][4] This is particularly valuable for understanding the metabolic reprogramming that occurs in diseases like cancer.[1][5]

This protocol provides a generalized procedure for conducting a ¹³C-MFA experiment with adherent mammalian cells using [U-¹³C₆]-glucose as the tracer.

Materials:

-

Adherent mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Custom ¹³C-labeling medium (DMEM lacking glucose)

-

[U-¹³C₆]-glucose

-

Phosphate-Buffered Saline (PBS), pre-warmed

-

Ice-cold 0.9% NaCl solution

-

Pre-chilled (-80°C) 80% methanol/water solution

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Centrifuge capable of reaching 4°C

-

Vacuum concentrator (e.g., SpeedVac)

Procedure:

-

Cell Seeding and Growth: Seed cells in appropriate culture vessels and grow in standard, unlabeled culture medium until they reach approximately 70-80% confluency.

-

Medium Switch: Aspirate the standard medium, wash the cells once with pre-warmed PBS, and immediately replace it with the custom ¹³C-labeling medium supplemented with [U-¹³C₆]-glucose and dFBS.

-

Isotopic Steady-State Incubation: Incubate the cells for a duration sufficient to approach isotopic steady state, typically at least five to six cell doubling times.

-

Quenching Metabolic Activity:

-

At the desired time point, rapidly aspirate the labeling medium.

-

Wash the cells once with ice-cold PBS, aspirating completely and quickly.

-

Immediately place the culture plate on a bed of dry ice or in a liquid nitrogen bath to flash-freeze the cells.

-

-

Metabolite Extraction:

-

Add 1 mL of pre-chilled (-80°C) 80% methanol/water solution to each well.

-

Use a cell scraper to scrape the cells into the cold solvent.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

-

Protein Precipitation and Sample Collection:

-

Incubate the tubes at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10-15 minutes at 4°C.

-

Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.

-

-

Sample Preparation for Analysis:

-

Dry the metabolite extracts using a vacuum concentrator.

-

Store the dried metabolite pellets at -80°C until analysis by MS or NMR.

-

The output of a ¹³C tracer experiment is the mass isotopomer distribution (MID) for various metabolites, which shows the fractional abundance of each isotopologue (molecules of the same compound that differ only in their isotopic composition).[6][7] The table below presents hypothetical MID data for key metabolites in cancer cells cultured with [U-¹³C₆]-glucose, illustrating how different pathways contribute to their production.

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 | Predominant Labeling Source(s) |

| Glucose-6-Phosphate | 5% | 2% | 3% | 5% | 10% | 15% | 60% | Direct labeling from [U-¹³C₆]-glucose |

| Lactate | 40% | 5% | 5% | 50% | - | - | - | Glycolysis |

| Citrate | 10% | 5% | 45% | 5% | 25% | 5% | 5% | TCA Cycle from glycolysis-derived acetyl-CoA |

| Malate | 15% | 10% | 20% | 35% | 15% | 5% | - | TCA Cycle, Anaplerosis |

| Ribose-5-Phosphate | 20% | 15% | 10% | 10% | 20% | 25% | - | Pentose Phosphate Pathway |

M+n represents the mass isotopologue with 'n' ¹³C atoms.

Experimental Workflow for ¹³C Metabolic Flux Analysis

Caption: General workflow for a ¹³C Metabolic Flux Analysis experiment.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)